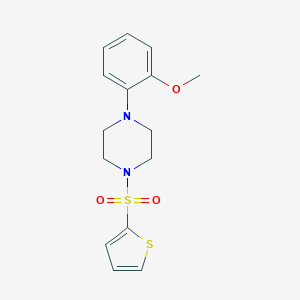
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine, also known as MTSET, is a commonly used compound in scientific research. It is a derivative of piperazine and is classified as a sulfonamide. MTSET is widely used in the study of biological systems due to its unique properties and ability to modify proteins.
Wirkmechanismus
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine modifies proteins through the formation of a covalent bond with a specific amino acid residue, typically a cysteine residue. This modification can alter the function of the protein and provide insight into its role in biological systems. The mechanism of action of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is dependent on the specific protein being studied and the location of the modified amino acid residue.
Biochemical and Physiological Effects:
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels, enzymes, and transporters, leading to changes in cellular function. 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine has also been shown to have neuroprotective effects and to be involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is a powerful tool for studying protein function and structure. It allows researchers to modify specific amino acid residues within proteins and investigate their role in biological systems. However, there are limitations to the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine. It can be toxic to cells at high concentrations and can also modify multiple amino acid residues within a protein, making it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine in scientific research. One area of interest is the development of new methods for the selective modification of specific amino acid residues within proteins. This could allow for more precise investigation of protein function and structure. Another area of interest is the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine in drug discovery, as it can be used to identify potential drug targets. Finally, there is potential for the development of new derivatives of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine with improved properties for specific applications.
Synthesemethoden
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can be synthesized through a multi-step process starting with 2-methoxyphenylamine and thiophene-2-sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform with the addition of a base such as triethylamine. The product is then purified through column chromatography to obtain pure 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is commonly used in scientific research as a tool to study protein function and structure. It is a powerful reagent that can modify specific amino acid residues within proteins, allowing researchers to investigate the role of these residues in protein function. 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can also be used to study protein-protein interactions and to identify potential drug targets.
Eigenschaften
Produktname |
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine |
|---|---|
Molekularformel |
C15H18N2O3S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O3S2/c1-20-14-6-3-2-5-13(14)16-8-10-17(11-9-16)22(18,19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
FSQHODAODGIKHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)